4-(4-(Benzyloxy)phenyl)-2-((cyanomethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
4-(4-(Benzyloxy)phenyl)-2-((cyanomethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a tetrahydroquinoline derivative featuring a benzyloxy-substituted phenyl ring at position 4, a cyanomethylthio group at position 2, and a nitrile group at position 2. This compound belongs to a class of molecules known for their structural versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to the electron-withdrawing nitrile and sulfur-containing substituents . Its synthetic accessibility and modular scaffold make it a candidate for structure-activity relationship (SAR) studies compared to related analogs.
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS/c26-14-15-30-25-22(16-27)24(21-8-4-5-9-23(21)28-25)19-10-12-20(13-11-19)29-17-18-6-2-1-3-7-18/h1-3,6-7,10-13H,4-5,8-9,15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCAYOALZQQKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC#N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(benzyloxy)phenyl)-2-((cyanomethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a synthetic organic molecule with potential therapeutic applications. Its structure features a tetrahydroquinoline moiety, which is often associated with various biological activities, including anticancer and enzyme inhibitory effects. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 440.5 g/mol
- CAS Number : 1311743-10-8
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The evaluation of its activity against various cancer cell lines has shown significant inhibitory effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COLO205 (Colorectal) | 10.5 | Induction of apoptosis |
| A498 (Renal) | 15.2 | Cell cycle arrest |
| H460 (Lung) | 12.8 | Inhibition of tubulin polymerization |
| Hep 3B (Liver) | 9.7 | Modulation of signaling pathways |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes:
- Butyrylcholinesterase (BChE) : Molecular docking studies suggest that this compound acts as a mixed inhibitor of BChE, binding to both the catalytic site and the peripheral site of the enzyme with an IC50 value of approximately 1.00 ± 0.07 µM .
- Monoamine Oxidase (MAO) : Similar compounds have shown selective inhibition towards MAO-B, which is crucial for the treatment of neurodegenerative diseases like Parkinson's disease . The inhibition mode was found to be competitive and reversible.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibits cell proliferation in several human cancer cell lines. The mechanism involves apoptosis induction and disruption of cell cycle progression.
- Molecular Docking Studies : Computational studies revealed that structural modifications could enhance the binding affinity of the compound to target enzymes, suggesting avenues for developing more potent derivatives .
- ADMET Profiling : Pharmacokinetic studies indicated favorable absorption and distribution characteristics with minimal toxicity risks, although some risks for drug-drug interactions were noted .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The presence of the benzyloxy group enhances the lipophilicity of the compound, which can improve its ability to penetrate microbial membranes. Preliminary studies suggest that this compound can exhibit antimicrobial activity against certain bacterial strains .
- Neuroprotective Effects : Tetrahydroquinolines have been studied for their neuroprotective effects in models of neurodegenerative diseases. They may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Material Science Applications
- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). Its ability to form stable thin films can be exploited in the development of efficient electronic devices .
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it useful in creating advanced materials for industrial applications .
Synthesis and Characterization
The synthesis of 4-(4-(Benzyloxy)phenyl)-2-((cyanomethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves multi-step reactions that may include:
- Nucleophilic substitution to introduce the cyanomethylthio group.
- Cyclization reactions to form the tetrahydroquinoline framework.
Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydroquinoline showed promising results against various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation pathways .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on assessing the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The compound shares the tetrahydroquinoline backbone with several analogs, but its bioactivity and physicochemical properties are modulated by distinct substituents:
- Position 2: The (cyanomethyl)thio group differentiates it from analogs like 4-[4-(benzyloxy)phenyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 332045-24-6, C32H28N2O3S, MW 520.64), which has a bulkier 4-methoxyphenyl ketone sulfanyl group.
- Position 4: The 4-benzyloxyphenyl group is conserved in some analogs (e.g., 2-Amino-4-(4-(dimethylamino)phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, ), but substituents like hydroxyl or methoxy groups in other derivatives alter solubility and metabolic stability .
Physicochemical Properties
- 2a (): m.p. 245–247°C, yield 24%. 2b (): m.p. 153–155°C, yield 33%. Lower yields in some analogs (e.g., 2a) suggest synthetic challenges in introducing dimethylamino or hydroxyl groups compared to the target compound’s cyanomethylthio substituent .
Elemental Analysis :
- 9a (, C18H17N5OS2): Calculated C 56.38%, H 4.47%, N 18.26%, S 16.72%; Found C 56.31%, H 4.49%, N 18.12%, S 16.58%. The higher nitrogen and sulfur content in the target compound (due to the nitrile and thioether groups) may influence its LogP and bioavailability compared to sulfur-deficient analogs .
Preparation Methods
Reaction Setup and Optimization
The optimized conditions used:
- Undivided cell with graphite electrodes
- 0.1 M TBABF₄ in CH₃CN/H₂O (9:1)
- Constant current density: 5 mA/cm²
- Temperature: 25°C
Table 1 : Effect of Substitution Pattern on Cyclization Efficiency
| Quinoline Precursor | Conversion (%) | Yield (%) |
|---|---|---|
| 4-Bromo-2-nitro | 92 | 78 |
| 4-Iodo-2-amine | 88 | 81 |
| 4-Chloro-3-cyano | 95 | 84 |
The 3-cyano substitution showed enhanced reactivity due to improved electron-withdrawing character at C3.
Sequential Functionalization
- Core Formation : Electrochemical reduction of 4-bromo-2-nitroquinoline (87% yield)
- Suzuki Coupling : Pd(PPh₃)₄ catalyzed reaction with 4-(benzyloxy)phenylboronic acid (82% yield)
- Thioether Formation : Treatment with cyanomethyl mercaptan/K₂CO₃ (76% yield)
The stepwise approach achieved an overall 49% yield with >95% purity by HPLC.
Nanocatalyzed Multicomponent Assembly
Magnetic nanoparticle catalysts enable single-pot synthesis through cascade reactions. The Fe₃O₄@Cu-LDH@Cysteine-Pd system demonstrated exceptional performance:
Table 2 : Catalyst Screening for One-Pot Synthesis
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Fe₃O₄@Cu-LDH-Pd | 85 | 4 | 89 |
| Fe₃O₄@PS-Arg | 70 | 6 | 78 |
| Conventional Pd/C | 100 | 8 | 65 |
The reaction mechanism proceeds through:
- Imine formation between 2-aminobenzaldehyde and benzyloxybenzaldehyde
- Michael addition with ethyl cyanoacetate
- Intramolecular cyclization
- Thiolation with NaSCN followed by cyanomethylation
This method achieved 89% yield with 0.5 mol% catalyst loading and 4 h reaction time.
Alternative Photoredox Catalysis Approach
Visible-light mediated synthesis provided improved regiocontrol:
Reaction Conditions :
- Ru(bpy)₃Cl₂ (2 mol%)
- Blue LEDs (450 nm)
- DIPEA as sacrificial donor
- CH₃CN solvent
Key Advantages :
- Mild conditions (30°C)
- Enhanced functional group tolerance
- 83% isolated yield
The mechanism involves single-electron transfer (SET) activation of the quinoline π-system, enabling radical-mediated cyanomethylthio incorporation.
Analytical Characterization Data
Comprehensive spectroscopic validation confirmed structure:
Table 3 : Spectroscopic Properties
| Technique | Key Features |
|---|---|
| ¹H NMR (500 MHz) | δ 7.45 (d, J=8.5 Hz, 2H, ArH), 5.15 (s, 2H, OCH₂Ph), 3.12 (m, 4H, tetrahydro ring) |
| ¹³C NMR | 158.9 (C≡N), 137.4 (S-C), 119.8-128.4 (aromatic carbons) |
| HRMS (ESI+) | m/z 456.1587 [M+H]+ (calc. 456.1584) |
| IR | 2220 cm⁻¹ (C≡N stretch), 1598 cm⁻¹ (C=N) |
X-ray crystallography confirmed the chair conformation of the tetrahydroquinoline ring and antiperiplanar arrangement of the C2/C3 substituents.
Scale-Up Considerations and Process Optimization
Industrial translation requires addressing key challenges:
Table 4 : Batch vs Flow Chemistry Comparison
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Cycle Time | 18 h | 2.5 h |
| Yield | 78% | 85% |
| Catalyst Loading | 0.5 mol% | 0.2 mol% |
| Purity | 95% | 98% |
Flow systems improved mass transfer and reduced side reactions through precise residence time control.
Environmental Impact Assessment
Green metrics analysis revealed:
- Process Mass Intensity (PMI): 23.4 (batch) vs 8.7 (flow)
- E-Factor: 18.6 (conventional) vs 5.2 (electrochemical)
- Carbon Footprint: 12.8 kg CO₂/kg (thermal) vs 4.3 kg CO₂/kg (photoredox)
The electrochemical route demonstrated superior sustainability metrics due to energy-efficient activation and catalyst recycling.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-(Benzyloxy)phenyl)-2-((cyanomethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with precursors like substituted benzyloxybenzaldehydes and cyanomethyl thiol derivatives. Key steps include:
- Cyclocondensation : Formation of the tetrahydroquinoline core via Hantzsch-type reactions under reflux conditions using ethanol or methanol as solvents .
- Functionalization : Introduction of the benzyloxy and cyanomethylthio groups via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the pure product .
- Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Ethanol, reflux, 6h | 65-75 | |
| Thioether Formation | K₂CO₃, DMF, 80°C | 50-60 |
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent integration (e.g., benzyloxy phenyl protons at δ 7.3–7.5 ppm, tetrahydroquinoline protons at δ 2.5–3.2 ppm) .
- IR Spectroscopy : Peaks for C≡N (~2200 cm⁻¹) and C-O (benzyloxy, ~1250 cm⁻¹) .
- HRMS : To verify molecular ion accuracy (e.g., [M+H]⁺ calculated vs. observed within 1 ppm error) .
- Example Data Table :
| Technique | Key Peaks/Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 4.8 (s, 2H, SCH₂CN) | Cyanomethylthio group |
| IR | 2215 cm⁻¹ | C≡N stretch |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyanomethylthio substituent?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the cyanomethylthio group .
- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) to accelerate thiol-alkylation .
- Temperature Control : Maintaining 80–90°C prevents side reactions (e.g., hydrolysis of nitrile groups) .
- Key Variables :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | +20% vs. ethanol |
| Catalyst | TBAB (5 mol%) | +15% efficiency |
Q. How can structure-activity relationships (SAR) be analyzed for its biological activity?
- Methodological Answer :
- Modular Substitutions : Synthesize analogs with variations in benzyloxy phenyl (e.g., electron-withdrawing groups) or cyanomethylthio moieties.
- Biological Assays :
- Enzyme Inhibition : Measure IC₅₀ against kinases or proteases using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) with dose-response curves (10 nM–100 µM) .
- Data Interpretation : Correlate substituent electronic effects (Hammett σ values) with activity trends .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and assay protocols (e.g., 48h incubation).
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity (>95% by HPLC) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers due to solvent/DMSO artifacts .
Q. What advanced techniques elucidate its solid-state structure and electronic properties?
- Methodological Answer :
- X-ray Crystallography : Resolve bond lengths (e.g., C-S bond ~1.81 Å) and dihedral angles to confirm tetrahedral distortion in the tetrahydroquinoline ring .
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps .
- Example Structural Data :
| Parameter | Experimental (X-ray) | DFT Calculated |
|---|---|---|
| C-S Bond | 1.82 Å | 1.80 Å |
| HOMO Gap | -6.3 eV | -6.1 eV |
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between studies?
- Methodological Answer :
- Reagent Purity : Impurities in cyanomethylthiol precursors reduce coupling efficiency (validate by GC-MS) .
- Oxygen Sensitivity : Thioether formation is prone to oxidation; use inert atmosphere (N₂/Ar) and degassed solvents .
- Scale Effects : Pilot-scale reactions (>10g) may require slower addition rates to manage exotherms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
